Cas no 50667-90-8 (Benzenethiol, 3-methoxy-5-methyl-)

Benzenethiol, 3-methoxy-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-46741679-1.0g |
3-methoxy-5-methylbenzene-1-thiol |
50667-90-8 | 95% | 1.0g |
$0.0 | 2023-01-08 |
Benzenethiol, 3-methoxy-5-methyl- 関連文献
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Benzenethiol, 3-methoxy-5-methyl-に関する追加情報
Benzenethiol, 3-Methoxy-5-Methyl-
The compound with CAS No. 50667-90-8, commonly referred to as Benzenethiol, 3-Methoxy-5-Methyl-, is an organic sulfur-containing compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a methoxy group at the 3-position and a methyl group at the 5-position, along with a thiol (-SH) group attached to the benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest for both academic research and industrial applications.
Recent studies have highlighted the potential of Benzenethiol, 3-Methoxy-5-Methyl- in various areas, including its role as a building block for advanced materials. Researchers have explored its ability to form self-assembled monolayers (SAMs) on surfaces, which are crucial for applications in nanotechnology and surface chemistry. The thiol group in the molecule facilitates strong binding to metal surfaces, such as gold and silver, enabling the creation of highly ordered SAMs. These structures are valuable for their potential use in sensors, catalysis, and drug delivery systems.
One of the most promising applications of Benzenethiol, 3-Methoxy-5-Methyl- lies in its use as a precursor for synthesizing two-dimensional materials. By leveraging its thiol functionality and aromatic system, scientists have developed methods to grow graphene-like structures on metal surfaces. This advancement opens up new possibilities for the development of flexible electronics and high-performance semiconductors.
In addition to its material science applications, Benzenethiol, 3-Methoxy-5-Methyl- has also been studied for its biological properties. Researchers have investigated its potential as an antioxidant and its ability to interact with biological systems. The methoxy group at the 3-position contributes to the molecule's hydrophilicity, which may enhance its bioavailability and pharmacokinetic properties. These findings suggest that this compound could serve as a lead molecule for drug discovery efforts targeting oxidative stress-related diseases.
The synthesis of Benzenethiol, 3-Methoxy-5-Methyl- involves a multi-step process that typically begins with the preparation of substituted benzene derivatives. One common approach involves the Friedel-Crafts alkylation or acylation of benzene rings followed by thiolation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates.
From an environmental perspective, understanding the degradation pathways of Benzenethiol, 3-Methoxy-5-Methyl- is critical for assessing its impact on ecosystems. Studies have shown that this compound undergoes both abiotic and biotic degradation processes under various environmental conditions. The presence of oxygen and microbial activity significantly influences its breakdown, with intermediates potentially forming that could pose risks to aquatic life.
In conclusion, Benzenethiol, 3-Methoxy-5-Methyl- (CAS No. 50667-90-8) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure enables it to serve as a building block for advanced materials while also exhibiting promising biological properties that warrant further investigation. As research continues to uncover new insights into this compound's behavior and utility, it is poised to play an increasingly important role in both academic and industrial settings.
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